4-Methoxythiobenzamide

概要

説明

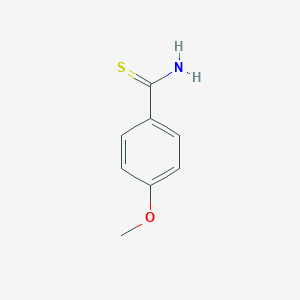

- 化学式はC₈H₉NOS 、分子量は167.2 g/mol です。

- この化合物は、メトキシ基(–OCH₃)とチオアミド基(–CSNH₂)が結合したベンゼン環で構成されています。

- 4-メトキシチオベンズアミドを含むチオベンズアミドは、生体内において強力な肝毒性を示します .

4-メトキシチオベンズアミド: (CAS番号: 2362-64-3) は、医薬品合成によく用いられる合成中間体です。

準備方法

合成経路: 4-メトキシチオベンズアミドの合成には様々な方法が用いられますが、一般的な方法の一つとして、4-メトキシアニリンと二硫化炭素の反応があります。

反応条件: この反応は通常、塩基(水酸化ナトリウムなど)と有機溶媒(DMFなど)の存在下で行われます。

工業生産: 工業的に広く生産されているわけではありませんが、研究者は特定の用途のためにこの化合物を合成することがよくあります。

化学反応の分析

反応性: 4-メトキシチオベンズアミドは、酸化、還元、置換などの様々な反応を起こす可能性があります。

一般的な試薬と条件:

主な生成物: 生成物は、反応条件や試薬によって異なります。

科学研究における用途

化学: 研究者は、4-メトキシチオベンズアミドをより複雑な分子の構成要素として使用しています。

生物学と医学: その肝毒性のために、肝臓の毒性と代謝の研究に役立ちます。

工業: 広く使用されているわけではありませんが、専門的な化学プロセスで用途が見られる可能性があります。

科学的研究の応用

Pharmaceutical Development

4-Methoxythiobenzamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in the design of novel drugs targeting specific diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a valuable asset in medicinal chemistry.

Chemical Synthesis

In chemical synthesis, this compound is employed as an intermediate in the production of more complex molecules. Its reactivity can be harnessed to create derivatives that possess enhanced pharmacological properties. The compound's thiol group is particularly useful for creating thioether linkages, which are important in the development of various organic compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form thioether derivatives | Synthesis of novel thioethers |

| Acylation | Forms amides upon reaction with acid chlorides | Production of amide derivatives |

| Oxidation | Converts thiol groups to sulfoxides or sulfones | Modification of biological activity |

Biological Research

This compound has been investigated for its biological activities, including its role as an inhibitor in various enzymatic processes. Studies have shown that it can modulate enzyme activities, which is critical for understanding metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in cancer treatment.

Environmental Applications

Beyond pharmaceuticals, this compound has applications in environmental science. Its derivatives have been explored for use in sensors that detect environmental pollutants due to their ability to form stable complexes with metal ions.

作用機序

- 4-メトキシチオベンズアミドがどのように作用するかについての正確なメカニズムは、現在も研究中です。

- 肝臓機能と毒性に関連する特定の分子標的や経路と相互作用すると考えられます。

類似化合物の比較

類似化合物: 4-ブロモフェニルチオベンズアミドなどの他のチオベンズアミドは、構造的に類似しています。

独自性: 4-メトキシチオベンズアミドの独自性は、官能基の特定の組み合わせにあります。

類似化合物との比較

Similar Compounds: Other thiobenzamides, such as 4-bromophenylthio Benzamide, share structural similarities.

Uniqueness: 4-methoxythio Benzamide’s uniqueness lies in its specific combination of functional groups.

生物活性

4-Methoxythiobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the available research on its biological activity, synthesis, and structure-activity relationships (SAR), highlighting key findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of thioamides, characterized by the presence of a thiocarbonyl group. Its chemical structure can be represented as follows:

This compound features a methoxy group (-OCH₃) attached to the benzene ring, which influences its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A notable study evaluated its activity against breast and colon cancer cell lines, revealing IC₅₀ values ranging from 10 to 30 μM for certain derivatives synthesized from it . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring could enhance selectivity and potency against cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2d | BT-474 | 30 |

| 2e | MDA-MB-231 | 20 |

| 2f | HTC-116 | >100 |

These findings suggest that further optimization of this compound derivatives could lead to more effective anticancer agents.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. It was included in a series of compounds tested against the Ebola virus and Marburg virus. Although specific data on this compound's efficacy were not highlighted in the studies, related compounds showed promising results with EC₅₀ values below 10 μM . This indicates a potential for further research into its application as an antiviral agent.

The biological activity of this compound is thought to be linked to its ability to release reactive sulfur species, such as hydrogen sulfide (H₂S), when activated by cellular thiols. This release has been shown to induce cytotoxic effects in cancer cells by promoting apoptosis . The compound's stability towards common biological nucleophiles suggests that it may selectively target specific pathways within cells.

Case Studies and Research Findings

Several case studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds with additional functional groups showed varied activity against different cancer cell lines, indicating that structural modifications can significantly influence efficacy .

- Antiviral Testing : While direct studies on this compound were limited, related compounds demonstrated effective inhibition of filovirus entry, suggesting potential applications in viral therapies .

- Mechanistic Insights : Research indicated that the activation of thioamide-based donors like this compound could lead to enhanced H₂S release under physiological conditions, contributing to its biological effects .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Methoxythiobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation of 4-methoxybenzoic acid derivatives with thionation reagents (e.g., Lawesson’s reagent). suggests that reflux conditions with acid catalysts (e.g., H₂SO₄) in solvents like ethanol or THF are effective. Optimization involves adjusting reaction time, temperature, and stoichiometry. Characterization via NMR and mass spectrometry is critical for confirming purity .

Q. How can researchers ensure structural fidelity of this compound during synthesis?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify methoxy (-OCH₃) and thioamide (-C(S)NH₂) groups.

- IR Spectroscopy : Confirm C=S stretching (~1200 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 181). Cross-referencing with literature data (e.g., CAS 2362-64-3) is essential .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers and moisture.

- Dispose of waste via certified chemical disposal services, as per protocols for analogous thioamides .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights exist?

- Mechanistic Analysis : demonstrates its reactivity with hydrazonyl halides to form 1,3,4-thiadiazoline derivatives. The thioamide’s sulfur atom acts as a nucleophile, attacking electrophilic carbons in the halide. Yields (~80%) depend on solvent polarity and electron-donating effects of the methoxy group. DFT studies could further elucidate transition states .

Q. What contradictions exist in reported reaction yields for this compound-derived products, and how can they be resolved?

- Data Analysis : In , reactions with N,N-dimethylthiobenzamide yielded 81% product, while the 4-methoxy analog gave 83% under similar conditions. Contradictions may arise from substituent electronic effects (methoxy enhances stability) or purification methods. Systematic studies varying substituents and solvents are needed .

Q. Can this compound serve as a pharmacophore in medicinal chemistry?

- Hypothesis Testing : While direct evidence is limited, structural analogs (e.g., benzamide derivatives in ) show receptor-binding potential. Researchers could:

- Screen for antimicrobial activity using broth microdilution assays.

- Perform molecular docking against targets like kinase enzymes.

- Compare bioactivity with non-thioamide analogs to assess sulfur’s role .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

- Method Development :

- HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA).

- LC-MS : Track m/z 181 for the parent ion and fragment peaks (e.g., loss of -SCH₃).

- Troubleshooting : Adjust pH or switch to ion-pair reagents if tailing occurs .

Q. Data-Driven Considerations

- Sourcing : High-purity this compound is available from suppliers like Kanto Reagents (CAS 2362-64-3; >95% purity). Verify certificates of analysis for trace solvents or heavy metals .

- Stability : Store at 2–8°C under inert gas to prevent oxidation of the thioamide group. Monitor degradation via periodic TLC or HPLC .

特性

IUPAC Name |

4-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWVTPKUHJOVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178296 | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-64-3 | |

| Record name | 4-Methoxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。